

# An In-depth Technical Guide to Butanedioic Acid-13C2 NMR Chemical Shift Assignments

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## Compound of Interest

Compound Name: *Butanedioic acid-13C2*

Cat. No.: *B135270*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for **Butanedioic acid-13C2**, also known as succinic acid-2,3-13C2. This isotopically labeled compound is a crucial tracer in metabolic flux analysis (MFA) and drug development research, allowing for the precise tracking of carbon atoms through various biochemical pathways.

## Introduction to 13C NMR of Butanedioic Acid

Butanedioic acid, a key intermediate in the citric acid cycle, presents a simple 13C NMR spectrum in its unlabeled form due to its molecular symmetry. The spectrum consists of two primary signals: one for the two equivalent carboxyl carbons (C1 and C4) and another for the two equivalent methylene carbons (C2 and C3). However, the introduction of 13C isotopes at specific positions, such as in **butanedioic acid-13C2**, introduces significant complexity and a wealth of additional information due to homonuclear 13C-13C spin-spin coupling.

The analysis of these coupling patterns is instrumental in metabolic flux analysis, providing detailed insights into the activity of metabolic pathways. The precise chemical shifts and coupling constants are dependent on experimental conditions such as the solvent and pH of the solution.

## 13C NMR Chemical Shift and Coupling Constant Assignments

While a simple, definitive table of chemical shifts for **butanedioic acid-13C2** is not readily available in the literature, a comprehensive analysis of uniformly 13C-labeled succinate ([U-13C4]succinate) provides the necessary data to understand the spectrum of the 2,3-13C2 isotopomer. The key parameters, particularly the one-bond coupling constant between C2 and C3 ( $^1J_{CC}$ ), are directly transferable.

The following tables summarize the chemical shifts for unlabeled butanedioic acid and the detailed coupling constants derived from the analysis of fully labeled succinate.

Table 1: Typical 13C NMR Chemical Shifts of Unlabeled Butanedioic Acid

Carbon Position	Chemical Shift ( $\delta$ ) in D <sub>2</sub> O (ppm)	Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> (ppm)
Carboxyl (C1, C4)	182.8 - 183.4	~172.6
Methylene (C2, C3)	35.0 - 35.3	~28.9

Data sourced from multiple spectral databases and literature.

Table 2: 13C NMR Chemical Shifts and J-Coupling Constants for Uniformly 13C-Labeled Succinate at pH 7.0

Parameter	Value
Chemical Shifts ( $\delta$ )	
C1/C4	183.2 ppm
C2/C3	35.2 ppm
J-Coupling Constants (Hz)	
$^1J(C1,C2)$ / $^1J(C3,C4)$	52.3 Hz
$^1J(C2,C3)$	34.6 Hz
$^2J(C1,C3)$ / $^2J(C2,C4)$	1.4 Hz
$^3J(H2,H3)$	5.0 Hz, 8.0 Hz

This data is crucial for interpreting the complex multiplet structures observed in the  $^{13}C$  NMR spectrum of **butanedioic acid- $^{13}C2$** .

In the spectrum of butanedioic acid-2,3- $^{13}C2$ , the signals for the labeled methylene carbons (C2 and C3) will appear as complex multiplets due to the strong one-bond  $^{13}C$ - $^{13}C$  coupling ( $^1J(C2,C3) \approx 34.6$  Hz) and couplings to the adjacent protons. The carboxyl carbons (C1 and C4) will appear as doublets due to the two-bond coupling to the adjacent  $^{13}C$ -labeled methylene carbons ( $^2J(C1,C3)$  and  $^2J(C2,C4)$ ).

## Experimental Protocols

The acquisition of high-quality  $^{13}C$  NMR data for isotopically labeled compounds requires careful sample preparation and instrument setup. The following is a detailed methodology for obtaining  $^{13}C$  NMR spectra of **butanedioic acid- $^{13}C2$** .

### 3.1. Sample Preparation

- Dissolution:** Dissolve 10-50 mg of **butanedioic acid- $^{13}C2$**  in a suitable deuterated solvent. For metabolic studies, deuterium oxide ( $D_2O$ ) is commonly used to mimic physiological conditions. For other applications, deuterated dimethyl sulfoxide ( $DMSO-d_6$ ) can be used.

- **pH Adjustment:** If working in an aqueous solution ( $D_2O$ ), adjust the pH to the desired value using dilute solutions of HCl or NaOH. The chemical shifts and coupling constants of butanedioic acid are pH-dependent.
- **Internal Standard:** Add an internal reference standard for accurate chemical shift calibration. For  $D_2O$ , 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP) can be used. For  $DMSO-d_6$ , the solvent peak itself can be used as a reference (39.52 ppm).
- **Transfer to NMR Tube:** Transfer the final solution to a 5 mm NMR tube.

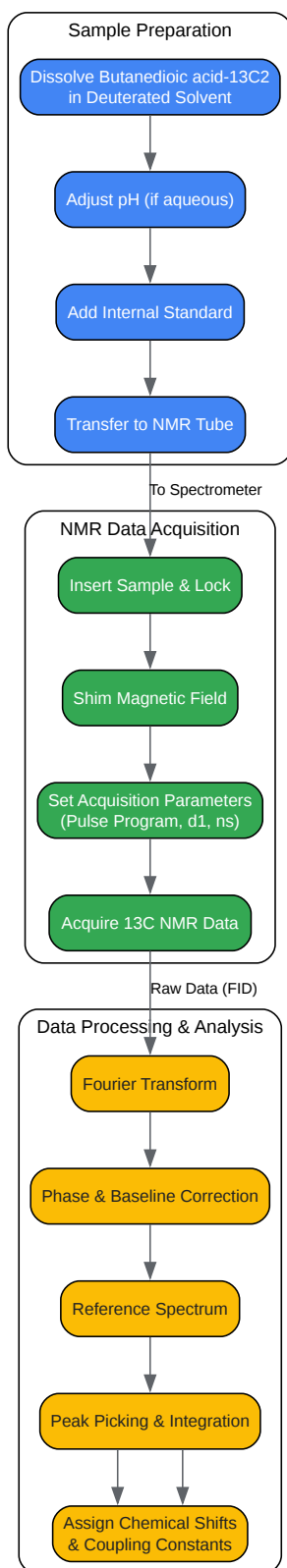
### 3.2. NMR Data Acquisition

- **Spectrometer Setup:**
  - Insert the sample into the NMR magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- **Experiment Selection:** Load a standard one-dimensional (1D)  $^{13}C$  NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
- **Acquisition Parameters:**
  - **Pulse Width:** Use a  $30^\circ$  pulse angle for quantitative measurements.
  - **Relaxation Delay (d1):** Set a relaxation delay of at least 5 times the longest  $T_1$  of the carbons of interest to ensure full relaxation and accurate integration. A typical starting value is 2-5 seconds.
  - **Number of Scans (ns):** Due to the low natural abundance of  $^{13}C$  (even in labeled compounds, the concentration might be low), a sufficient number of scans is required to achieve an adequate signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.
- **Data Acquisition:** Start the acquisition.

- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Perform phase correction on the resulting spectrum.
  - Apply baseline correction.
  - Reference the spectrum to the internal standard or the solvent peak.
  - Integrate the signals of interest for quantitative analysis.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the  $^{13}\text{C}$  NMR analysis of **butanedioic acid- $^{13}\text{C}2$** .



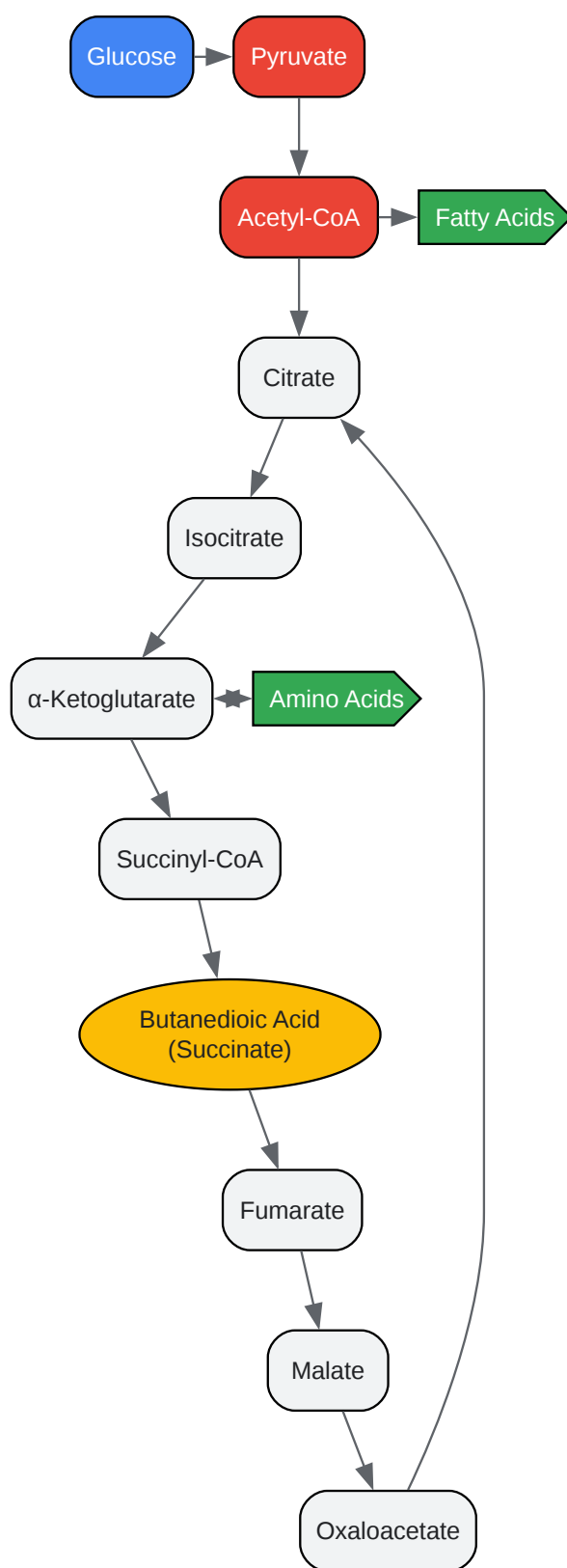
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*Experimental workflow for  $^{13}\text{C}$  NMR analysis.*

## Application in Metabolic Flux Analysis

The primary application of  $^{13}\text{C}$  NMR analysis of labeled butanedioic acid is in Metabolic Flux Analysis (MFA). By tracing the flow of  $^{13}\text{C}$  atoms from a labeled substrate through metabolic pathways, researchers can quantify the rates (fluxes) of biochemical reactions. The detailed analysis of  $^{13}\text{C}$ - $^{13}\text{C}$  spin-spin coupling patterns in metabolites like succinate provides invaluable constraints for metabolic models, enabling a more accurate determination of intracellular fluxes. This information is critical for understanding cellular metabolism in both normal and diseased states and for the rational design of metabolic engineering strategies in drug development.

The following diagram illustrates the central role of butanedioic acid in the Citric Acid Cycle and its connection to other key metabolic pathways.



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*Central role of Butanedioic Acid in metabolism.*



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